L-Propoxyphene-d5 Hydrochloride
CAS No.: 1276197-49-9
Cat. No.: VC0149679
Molecular Formula: C22H30ClNO2
Molecular Weight: 380.968
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1276197-49-9 |
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Molecular Formula | C22H30ClNO2 |
Molecular Weight | 380.968 |
IUPAC Name | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
Standard InChI | InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
Standard InChI Key | QMQBBUPJKANITL-HYOVGAQCSA-N |
SMILES | CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Identification
L-Propoxyphene-D5 Hydrochloride is an isotope-labeled analog of Propoxyphene Hydrochloride, specifically the L-isomer with five deuterium atoms incorporated into its structure. This modification allows researchers to differentiate it from unlabeled counterparts in analytical studies while maintaining similar physicochemical properties. The compound features distinctive chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters of L-Propoxyphene-D5 Hydrochloride
Structural Details and Nomenclature
The chemical structure of L-Propoxyphene-D5 Hydrochloride features a complex arrangement with two phenyl rings and a deuterated propanoate group. The compound's full chemical name is 1-Benzyl-3-(dimethylamino)-2-methyl-1-pentadeuterophenylpropyl propionate hydrochloride . It is commonly known by several synonyms including Levopropoxyphene Hydrochloride-D5 and α-l-Propoxyphene Hydrochloride-D5 .
The structural representation can be expressed through various chemical notations:
Standard InChI: InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;
SMILES Notation: Cl.[2H]C([2H])([2H])C([2H])([2H])C(=O)OC@(C@@HCN(C)C)c2ccccc2
Physical and Chemical Properties
Physical Characteristics
L-Propoxyphene-D5 Hydrochloride appears as a white to off-white crystalline powder . Its physical properties make it suitable for laboratory handling and various analytical techniques. The compound exhibits specific measurable characteristics as detailed in Table 2.
Table 2: Physical Properties of L-Propoxyphene-D5 Hydrochloride
Property | Value | Source |
---|---|---|
Appearance | White to off-white crystalline powder | |
Melting Point | 175 ± 3 °C | |
Water Content | < 1% | |
Hydrochloride Content | 9.6% (calculated) | |
Free Base Content | > 88.2% |
Research Applications and Utility
Pharmacokinetic and Pharmacodynamic Studies
L-Propoxyphene-D5 Hydrochloride serves as a valuable research tool in the study of pharmacokinetics and pharmacodynamics of Propoxyphene. The deuterium labeling allows researchers to trace the compound's metabolism and distribution in biological systems with exceptional precision. This capability is particularly important when investigating:
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Metabolic pathways and rates of transformation
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Tissue distribution patterns
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Excretion mechanisms and clearance rates
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Drug-drug interactions at the metabolic level
The deuterated compound behaves nearly identically to its non-deuterated counterpart in biological systems but can be distinctly identified through analytical methods. This makes it an ideal internal standard for quantitative analysis.
Mass Spectrometry Applications
The deuterium labeling in L-Propoxyphene-D5 Hydrochloride makes it particularly valuable in mass spectrometry-based studies. The compound produces characteristic mass fragmentation patterns that can be distinguished from the unlabeled counterpart . This property enables:
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Precise quantification in complex biological matrices
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Improved signal-to-noise ratios in analytical measurements
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Clear differentiation between exogenous and endogenous compounds
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Enhanced sensitivity in detection of low concentrations
Researchers utilize these advantages to develop and validate analytical methods for detecting Propoxyphene and its metabolites in various matrices, including plasma, urine, and tissue samples.
Comparative Analysis with Parent Compound
Historical Context of Levopropoxyphene
To fully understand the research significance of L-Propoxyphene-D5 Hydrochloride, it is important to consider its relationship to the parent compound, Levopropoxyphene. Unlike its enantiomer dextropropoxyphene, which possessed analgesic properties, Levopropoxyphene was primarily used as an antitussive (cough suppressant) .
Structural and Pharmacological Differences
The key difference between L-Propoxyphene-D5 Hydrochloride and regular Levopropoxyphene hydrochloride lies in the deuterium labeling. While the deuterated version is used exclusively for research purposes, the non-deuterated compound had clinical applications .
Analytical Characterization Methods
Spectroscopic Properties
L-Propoxyphene-D5 Hydrochloride can be identified and characterized using various spectroscopic techniques. While specific spectroscopic data for the deuterated compound is limited in the provided search results, information about analytical verification methods is available.
The compound can be characterized by:
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Infrared spectroscopy (IR corresponds to expected structure)
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UV spectroscopy with maximum absorption at approximately 257.0 ± 1.0 nm (in methanol)
These analytical methods confirm the compound's identity and purity, ensuring its suitability for research applications.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents the primary method for determining the purity of L-Propoxyphene-D5 Hydrochloride preparations . The compound's distinctive retention properties allow for effective separation from potential impurities and structural analogs.
For gas chromatography applications, the Kovats retention index values for the non-deuterated Levopropoxyphene are approximately 2185 on standard non-polar columns . The deuterated analog would show slightly different retention characteristics, which can be advantageous for certain analytical separations.
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